REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH2:4][CH3:5])(=[O:6])[Cl:7].[NH2:8][c:9]1[n:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][n:14]1.[cH:18]1[cH:19][cH:20][n:21][cH:22][cH:23]1>>[C:1]([CH2:2][CH2:3][CH2:4][CH3:5])(=[O:6])[NH:8][c:9]1[n:10][cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][n:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc([N+](=O)[O-])cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCCCC(=O)Nc1ncc([N+](=O)[O-])cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |